molecular formula C12H14N4O2 B2521303 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid CAS No. 1915348-75-2

2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid

Cat. No.: B2521303
CAS No.: 1915348-75-2
M. Wt: 246.27
InChI Key: JJUBPMMHAKGGSG-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Synthons in Crystal Engineering

The structural analysis of pyrazinecarboxylic acids, including derivatives of pyridine-4-carboxylic acid, reveals the importance of supramolecular synthons, specifically the carboxylic acid-pyridine supramolecular synthon V. This synthon, assembled through hydrogen bonds, plays a crucial role in the self-assembly and crystal engineering of pyridine and pyrazine monocarboxylic acids. The energy computations indicate that the O-H⋯N and C-H⋯O hydrogen bonds in synthon V result from activated acidic donor and basic acceptor atoms, providing insights for future crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of pyridine-4-carboxylic acid derivatives in medicinal chemistry. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights for the development of new therapeutics (A. Rahmouni et al., 2016).

Antimicrobial Activity

A series of pyridine-bridged bis-carboxamide Schiff bases derived from pyridine-2,6-carboxamide has been prepared and demonstrated significant antimicrobial activity. This research highlights the potential of pyridine-4-carboxylic acid derivatives as antimicrobial agents, contributing to the development of new antibiotics (M. Al-Omar & A. Amr, 2010).

A1 Adenosine Receptor Inhibitors

The synthesis and evaluation of 4-aminopyrazolo[3,4-b]pyridines as A1 adenosine receptor inhibitors underscore the importance of pyridine-4-carboxylic acid derivatives in the development of selective inhibitors for receptor subtypes. This research contributes to understanding the structural basis for receptor affinity and selectivity, offering pathways for the design of receptor-specific drugs (F. Manetti et al., 2005).

Coordination Chemistry and Molecular Recognition

Research on iron(II) complexes of pyridine derivatives, including those related to pyridine-4-carboxylic acid, emphasizes the role of these compounds in coordination chemistry and molecular recognition. The study of hydrogen bonding and steric effects in these complexes provides insights into the design of metal-organic frameworks and molecular sensors (T. Roberts et al., 2014).

Properties

IUPAC Name

2-methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-3-10(12(17)18)4-11(15-8)13-5-9-6-14-16(2)7-9/h3-4,6-7H,5H2,1-2H3,(H,13,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUBPMMHAKGGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)NCC2=CN(N=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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